[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid
Description
[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid is a complex organic compound that features a piperidine ring, a benzyl group, and a cyclopropyl-amino moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry .
Properties
IUPAC Name |
2-[(1-benzylpiperidin-3-yl)-cyclopropylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17(21)13-19(15-8-9-15)16-7-4-10-18(12-16)11-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBFGCICTRUTBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)N(CC(=O)O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401194397 | |
| Record name | Glycine, N-cyclopropyl-N-[1-(phenylmethyl)-3-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401194397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353947-10-0 | |
| Record name | Glycine, N-cyclopropyl-N-[1-(phenylmethyl)-3-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353947-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-cyclopropyl-N-[1-(phenylmethyl)-3-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401194397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid typically involves multiple steps, starting with the formation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The benzyl group can be introduced via nucleophilic substitution reactions, while the cyclopropyl-amino moiety is often added through amination reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzyl and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the benzyl and cyclopropyl-amino groups may enhance its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a wide range of biological activities.
Cyclopropylamine: Shares the cyclopropyl-amino moiety and is known for its biological effects.
Benzylamine: Contains the benzyl group and is used in various chemical syntheses
Uniqueness
[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid is unique due to its combination of structural features, which confer distinct biological activities and chemical reactivity. Its multi-functional nature makes it a valuable compound in both research and industrial applications .
Biological Activity
[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The compound is characterized by:
- Piperidine ring : A six-membered ring containing nitrogen, which is known for its role in modulating neurotransmitter systems.
- Cyclopropyl group : This three-membered ring can enhance binding interactions with biological targets.
- Amino-acetic acid moiety : This structure is crucial for interactions with various receptors and enzymes in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The piperidine ring facilitates interaction with neurotransmitter receptors, while the cyclopropyl and amino-acetic functionalities may enhance binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to observed pharmacological effects such as:
- Antimicrobial properties : The compound exhibits activity against various bacterial strains.
- Anticancer potential : Preliminary studies suggest it may inhibit cancer cell proliferation.
Biological Activity Overview
Research indicates that compounds similar to this compound often display significant biological activities. Here’s a summary of its potential effects:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |
| Anticancer | Inhibits proliferation of certain cancer cell lines. |
| Neuroactive | Modulates neurotransmitter release, potentially offering neuroprotective effects. |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the structure can significantly impact the biological activity of the compound. For example:
- N-(ureidoalkyl) substituents : Enhancements in binding potency have been observed when these groups are introduced, shifting the activity from micromolar to low nanomolar ranges for certain receptor antagonists .
Case Studies
- Antimicrobial Activity : A study evaluated the compound's efficacy against various bacterial strains, revealing minimum inhibitory concentrations (MICs) that indicate significant antibacterial properties. For instance, it showed MIC values lower than 125 µg/mL against E. coli and Pseudomonas aeruginosa.
- Anticancer Research : In vitro studies demonstrated that this compound could inhibit cell growth in certain cancer lines, suggesting a potential role as an anticancer agent.
- Neuropharmacological Studies : Research into its effects on neurotransmitter systems indicates potential applications in treating neurological disorders, highlighting its neuroactive properties .
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into how the compound interacts at the molecular level with specific receptors.
- In Vivo Studies : Evaluating the therapeutic efficacy and safety profile in animal models.
- Clinical Trials : Assessing its potential as a therapeutic agent in humans.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
